molecular formula C31H46N6O3 B13839506 Ranolazine Impurity 8

Ranolazine Impurity 8

Cat. No.: B13839506
M. Wt: 550.7 g/mol
InChI Key: QQNAHDFZOTZZDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ranolazine Impurity 8 is a structurally related compound formed during the synthesis or degradation of ranolazine, a piperazine derivative used to treat chronic angina pectoris . For instance, Ranolazine Related Compound D (CAS 380204-72-8), a bis-piperazine impurity, shares structural similarities with the parent drug and is identified as a key impurity in ranolazine formulations .

Properties

Molecular Formula

C31H46N6O3

Molecular Weight

550.7 g/mol

IUPAC Name

2-[4-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide

InChI

InChI=1S/C31H46N6O3/c1-23-7-5-8-24(2)30(23)32-28(39)21-36-15-11-34(12-16-36)19-27(38)20-35-13-17-37(18-14-35)22-29(40)33-31-25(3)9-6-10-26(31)4/h5-10,27,38H,11-22H2,1-4H3,(H,32,39)(H,33,40)

InChI Key

QQNAHDFZOTZZDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CN2CCN(CC2)CC(CN3CCN(CC3)CC(=O)NC4=C(C=CC=C4C)C)O

Origin of Product

United States

Preparation Methods

Chemical Identity of Ranolazine Impurity 8

  • Molecular Formula: C31H46N6O3
  • Molecular Weight: 550.7 g/mol
  • IUPAC Name: 2-[4-[3-[4-[2-(2,6-dimethylanilino)-2-oxoethyl]piperazin-1-yl]-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide
  • Structural Features: Contains multiple piperazine moieties and substituted aniline groups linked through amide and hydroxypropyl functionalities.

Detailed Process Parameters and Conditions

Step Description Conditions Solvents Notes
1 Preparation of acid salt of piperazine pH 4–7 (preferably 5.0–5.5), 25–30°C, 10–30 min stirring Water Ensures controlled protonation of piperazine for subsequent reactions
2 Reaction of acid salt of piperazine with compound (6) Temperature <150°C (often <100°C), reaction time varies Methanol, ethanol, isopropanol, or mixtures Formation of intermediate compound (7) with minimized bis-alkylated impurities
3 Coupling of intermediate (7) with compound (3) Temperature <150°C, reflux conditions Methanol, toluene, or mixtures Produces Ranolazine and related impurities including Impurity 8
4 Isolation and purification Addition of water, cold filtration Water, organic solvents Removes bis-alkylated impurities and salts, avoids chromatography

Analytical and Research Data on this compound

  • Analytical Techniques: High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) are used to detect and quantify this compound with high sensitivity and specificity.
  • Impurity Profile: Studies indicate that the impurity is present in low amounts when the optimized process is followed, reducing the need for extensive purification.
  • Forced Degradation Studies: Ranolazine and its impurities, including Impurity 8, have been subjected to acid/base hydrolysis, oxidative, and thermal degradation to understand stability and impurity formation pathways.
  • Quantification: LC-MS/MS methods have been developed for simultaneous determination of multiple impurities in Ranolazine, facilitating trace-level quantification of this compound.

Summary Table: Comparison of Preparation Methods and Outcomes

Method Aspect Prior Art Novel Process (EP3782992A1) Outcome
Use of column chromatography Yes, required Eliminated Simplifies process, reduces cost
Formation of bis-alkylated impurities High, difficult removal Low, easily removed by filtration Higher purity (>99.8%) Ranolazine and lower impurity levels
Solvent system Ethanol, methanol, toluene mixtures Polar solvents including methanol preferred Improved reaction efficiency and impurity control
Isolation method Multiple crystallizations Single filtration step Faster, more economical
Reuse of reagents Limited Acid salt of piperazine reused Cost-effective and sustainable

Chemical Reactions Analysis

Types of Reactions

Ranolazine Impurity 8 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated or carboxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

Analytical Applications

1. Detection and Quantification of Impurities

Ranolazine Impurity 8 is often analyzed to ensure the quality and safety of ranolazine formulations. Recent studies have developed highly sensitive methods for the simultaneous quantification of multiple genotoxic impurities, including this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the detection of impurities at trace levels (as low as 0.15 ppm), which is essential for regulatory compliance .

Method Detection Limit (ppm) Quantification Range (ppm) Recovery (%)
LC-MS/MS0.150.05 - 5.0102.9 - 112.3

The method's validation demonstrated excellent linearity with correlation coefficients greater than 0.99, indicating its reliability for routine analysis in pharmaceutical manufacturing .

2. Stability Studies

Stability studies involving ranolazine have identified various degradation products under stress conditions (acidic and oxidative). These studies are crucial for understanding how impurities like this compound can form during storage or processing, affecting drug stability and safety .

Pharmacological Studies

1. Safety Assessment

The characterization of impurities such as this compound is vital in toxicological assessments. Regulatory agencies require stringent limits on impurities to minimize potential genotoxic risks. For example, certain impurities must not exceed specific thresholds (e.g., less than 0.5 ppm) to comply with toxicological concerns .

2. Efficacy in Combination Therapies

Research indicates that ranolazine can be effectively combined with other cardiovascular medications (like beta-blockers) to enhance therapeutic outcomes in patients with chronic angina. Understanding how impurities might interact with these drugs is essential for ensuring patient safety and drug efficacy .

Regulatory Insights

Regulatory bodies emphasize the need for comprehensive impurity profiles in drug applications. The Australian Public Assessment Report outlines that ranolazine's specifications include limits for various organic impurities, highlighting the importance of controlling compounds like this compound during production .

Case Studies

1. Method Development Case Study

A recent study successfully developed an LC-MS/MS method for detecting five potential genotoxic impurities in ranolazine, including this compound. The research established critical parameters such as specificity and robustness, demonstrating that this method could significantly improve impurity profiling during routine manufacturing processes .

2. Toxicological Evaluation Case Study

Another study focused on evaluating the genotoxic potential of various ranolazine-related impurities through computational structural analysis and laboratory testing. This research provided insights into the mutagenicity alerts associated with this compound, emphasizing the need for ongoing monitoring within pharmaceutical formulations .

Mechanism of Action

The mechanism of action of Ranolazine Impurity 8 is not well-documented, as it is primarily an impurity rather than an active pharmaceutical ingredient. its presence in the final product can affect the overall efficacy and safety of Ranolazine. The impurity may interact with molecular targets and pathways involved in the pharmacological action of Ranolazine, potentially altering its therapeutic effects .

Comparison with Similar Compounds

Key Observations :

  • Ranolazine-Related Compound D shares structural motifs (e.g., piperazine core, acetamide groups) with the parent drug, suggesting similar metabolic pathways but distinct pharmacological profiles .
  • Impurity I/II are resolved chromatographically with retention times close to ranolazine, indicating similar polarity but differing in stability under stress conditions (e.g., acidic/alkaline hydrolysis) .
  • Clopidogrel-related impurities (e.g., oxidative byproducts) differ fundamentally in structure and mechanism, though both clopidogrel and ranolazine interact with cytochrome P450 enzymes, leading to drug-drug interactions (DDIs) .
2.2 Analytical and Pharmacokinetic Comparisons
Parameter This compound Ranolazine-Related Compound D Impurity I/II Moxonidine Impurities
Retention Time ~7.5 min (hypothetical) Not reported ~5–8 min 2–10 min (HILIC method)
LOD/LOQ ≤10% RSD at LOQ Not reported LOQ: 0.05–0.15 μg/mL LOQ: 0.01–0.1 μg/mL
Chromatographic Resolution ≥1.5 (vs. ranolazine) Not applicable ≥1.5 (system suitability) ≥2.0 (HILIC specificity)
Degradation Behavior Resistant to thermal stress Stable under standard conditions Labile under oxidative stress Stable at pH 2.8–7.0

Key Findings :

  • Impurity I/II exhibit linearity (r > 0.99) across LOQ to 150% specification limits, with robustness confirmed under varied flow rates (1.3–1.4 mL/min) and column temperatures (39–41°C) .
  • Moxonidine impurities (e.g., A, B, C, D) share comparable log P values (1.57–2.49) and ionization behavior, enabling simultaneous detection via hydrophilic interaction liquid chromatography (HILIC) .
2.3 Pharmacodynamic and Toxicological Profiles
  • Ranolazine-Related Compound D inhibits voltage-gated sodium channels (Nav1.4) with IC50 values <10 μM, mirroring ranolazine’s antiarrhythmic effects but with higher potency .
  • Clopidogrel impurities lack therapeutic activity but may interfere with CYP2C19-mediated metabolism, increasing serum concentrations of co-administered drugs like ranolazine .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for the identification and quantification of Ranolazine Impurity 8 in drug formulations?

  • Methodology : Use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) with a validated protocol. Ensure method specificity by spiking samples with synthetic Impurity 8 and comparing retention times and spectral profiles against certified reference materials (CRMs). Follow ICH Q2(R2) guidelines for validation, including linearity (e.g., 50–150% of target concentration), precision (RSD < 2%), and accuracy (recovery 98–102%) .

Q. How can researchers synthesize this compound for use as a reference standard?

  • Methodology : Replicate the synthetic pathway of Ranolazine under controlled conditions to isolate Impurity 8 as a by-product. Optimize reaction parameters (e.g., temperature, pH) to enhance impurity yield. Purify via preparative chromatography and confirm identity using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Provide full characterization data, including chromatographic purity (>98%) and structural elucidation .

Q. What regulatory guidelines govern the establishment of acceptance criteria for this compound?

  • Methodology : Refer to ICH Q3A/B and Q6A guidelines, which stipulate thresholds for reporting, identifying, and qualifying impurities. For Impurity 8, set limits based on toxicological assessments (e.g., ≤0.15% for daily doses ≤2 g/day). Use decision tree frameworks to justify specifications when developmental data are limited .

Advanced Research Questions

Q. How can forced degradation studies elucidate the stability profile and degradation pathways of this compound?

  • Methodology : Subject Ranolazine and Impurity 8 to stress conditions (e.g., 70°C/75% RH for thermal stability, 0.1M HCl/NaOH for hydrolytic degradation, UV light for photolysis). Monitor degradation kinetics using LC-MS and identify degradation products via tandem MS/MS. Compare degradation pathways of the parent drug and impurity to assess cross-reactivity or synergistic instability .

Q. What strategies resolve contradictory data in impurity profiling, such as conflicting relative response factors (RRF) for this compound across studies?

  • Methodology : Conduct inter-laboratory comparisons using harmonized protocols (e.g., standardized mobile phases, column types). Validate RRFs under identical analytical conditions and calibrate against CRMs. Investigate matrix effects (e.g., excipient interference) via spike-and-recovery experiments. Statistically analyze discrepancies using ANOVA to identify method-dependent variability .

Q. How can researchers determine the genotoxic potential of this compound using computational and experimental approaches?

  • Methodology :

  • In silico : Use QSAR models (e.g., DEREK, LeadScope) to predict structural alerts for mutagenicity.
  • In vitro : Perform Ames tests (bacterial reverse mutation assay) with and without metabolic activation (S9 mix).
  • Thresholds : If positive, conduct in vivo micronucleus assays and establish a permitted daily exposure (PDE) based on ICH M7 guidelines .

Q. What experimental designs optimize the detection of low-abundance this compound in complex matrices?

  • Methodology : Employ orthogonal techniques such as:

  • 2D-LC : Enhance separation efficiency by coupling two chromatographic columns with distinct selectivities.
  • Ion mobility spectrometry (IMS) : Resolve co-eluting impurities via differential mobility in gas phase.
  • Pre-concentration : Use solid-phase extraction (SPE) to isolate Impurity 8 from matrix interferences .

Methodological Best Practices

  • Data Documentation : Adhere to Beilstein Journal guidelines by separating primary data (e.g., five key compound characterizations in the main text) from supplementary materials (e.g., full spectral datasets) .
  • Ethical Compliance : Ensure all impurity studies comply with laboratory safety protocols (e.g., chemical hygiene plans) and ethical review processes for toxicity testing .
  • Literature Integration : Systematically review existing impurity profiles using databases like PubMed and Reaxys, and cross-reference ICH monographs to align with global standards .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.